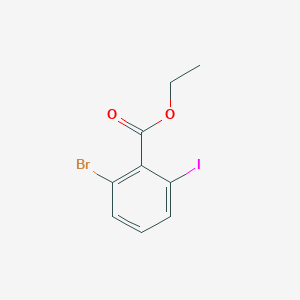

Ethyl 2-bromo-6-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-bromo-6-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of ethyl benzoate. The process typically includes:

Bromination: Ethyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The compound can be reduced to form ethyl 2-bromo-6-aminobenzoate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

Substitution: Ethyl 2-methoxy-6-iodobenzoate or ethyl 2-bromo-6-methoxybenzoate.

Coupling: Biaryl compounds with various substituents.

Reduction: Ethyl 2-bromo-6-aminobenzoate.

Scientific Research Applications

Ethyl 2-bromo-6-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-bromo-6-iodobenzoate can be compared with other similar compounds such as:

Methyl 5-bromo-2-iodobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-iodo-6-bromobenzoate: Similar structure but with the positions of bromine and iodine atoms swapped.

Ethyl 2-bromo-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position instead of the 6-position.

These compounds share similar reactivity patterns but may differ in their physical properties and specific applications.

Biological Activity

Ethyl 2-bromo-6-iodobenzoate is a halogenated benzoate derivative that has garnered interest in various biological applications due to its unique structural features. This article explores the biological activity of this compound, focusing on its potential therapeutic uses, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H8BrIO2

- Molecular Weight : 354.97 g/mol

- Purity : Minimum 95%

- Melting Point : Not specified in the sources

- Boiling Point : Not specified in the sources

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of bromine and iodine atoms in its structure may enhance its reactivity and affinity for biological molecules, potentially leading to:

- Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties. This compound may inhibit microbial growth by disrupting cellular membranes or interfering with metabolic processes.

- Antitubercular Activity : Research indicates that similar halogenated benzoates can inhibit Mycobacterium tuberculosis viability, suggesting that this compound may possess similar properties .

- Spermicidal Effects : Compounds containing iodine have been noted for their microbicidal and virucidal activities, which could extend to contraceptive applications .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

-

Antitubercular Activity :

- A study screened a library of compounds for inhibitors of MabA, an enzyme crucial for mycolic acid biosynthesis in M. tuberculosis. This compound's structural analogs showed promising inhibitory effects with IC50 values around 38 µM, indicating potential as a lead compound for antitubercular drug development .

- Antiviral Activity :

- Spermicidal Activity :

Case Study 1: Antitubercular Screening

A focused study on anthranilic acid derivatives revealed that modifications to the benzoate structure significantly impacted their potency against M. tuberculosis. This compound was included in the screening process and showed comparable efficacy to other halogenated derivatives, supporting its potential as an antitubercular agent.

Case Study 2: Antiviral Efficacy

In a comparative study of non-nucleoside inhibitors against HIV, compounds structurally related to this compound were tested for their ability to inhibit reverse transcriptase. The results indicated that structural modifications could enhance antiviral activity, warranting further investigation into the compound's derivatives.

Properties

Molecular Formula |

C9H8BrIO2 |

|---|---|

Molecular Weight |

354.97 g/mol |

IUPAC Name |

ethyl 2-bromo-6-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |

InChI Key |

WVFNPUVLAULTLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1I)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.